4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole
CAS No.: 137079-02-8
Cat. No.: VC6112133
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137079-02-8 |
---|---|
Molecular Formula | C6H7N3O3 |
Molecular Weight | 169.14 |
IUPAC Name | 4-nitro-1-(oxiran-2-ylmethyl)pyrazole |
Standard InChI | InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2 |
Standard InChI Key | VIZVMNQUUUAGAW-UHFFFAOYSA-N |
SMILES | C1C(O1)CN2C=C(C=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The IUPAC name of the compound, 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole, reflects its structural components: a pyrazole ring substituted with a nitro group (-NO₂) at position 4 and an oxirane (epoxide) moiety at position 1 via a methylene bridge. The presence of the epoxide group introduces reactivity due to the strained three-membered ring, making it a valuable intermediate in ring-opening reactions .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 137079-02-8 |
Molecular Formula | C₆H₇N₃O₃ |
Molecular Weight | 169.14 g/mol |
Purity | ≥99% (as reported by suppliers) |
Appearance | White crystalline powder |
Spectral Data
While direct spectral data for this compound is limited, analogous pyrazole derivatives exhibit characteristic infrared (IR) absorption bands for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and epoxide C-O-C asymmetric stretching (~1250 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy would likely show a singlet for the epoxide protons (δ 3.5–4.5 ppm) and distinct aromatic protons from the pyrazole ring (δ 7.5–8.5 ppm) .
Synthesis and Optimization
Synthetic Routes
The most documented synthesis involves the alkylation of 4-nitropyrazole (CAS 2075-46-9) with epichlorohydrin under basic conditions. This method achieves a moderate yield of 48% . The reaction proceeds via nucleophilic substitution, where the nitrogen at position 1 of the pyrazole attacks the less hindered carbon of the epichlorohydrin, followed by dehydrohalogenation to form the epoxide.
Reaction Scheme:
-
Alkylation Step:
-
Epoxide Formation:
Table 2: Optimal Reaction Conditions
Parameter | Condition |
---|---|
Solvent | Dichloromethane |
Base | Potassium carbonate |
Temperature | 0–5°C (initial), then 25°C |
Reaction Time | 12–24 hours |
Yield | 48% |
Challenges and Improvements
The primary limitation of this route is the moderate yield, attributed to competing side reactions such as epoxide ring-opening by residual water. Recent advances propose using anhydrous conditions and molecular sieves to suppress hydrolysis . Alternative approaches employing phase-transfer catalysts or microwave-assisted synthesis remain unexplored but could enhance efficiency.
Physicochemical Properties
Stability and Solubility
The compound is stable under inert atmospheres but hygroscopic, necessitating storage in sealed containers at 2–8°C . It exhibits limited solubility in water (<1 mg/mL) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Thermal Properties
Differential scanning calorimetry (DSC) of similar nitro-substituted pyrazoles reveals decomposition temperatures above 200°C, suggesting moderate thermal stability . The epoxide group may lower this threshold due to its inherent strain.
Pharmacological and Industrial Applications
Drug Discovery
Pyrazole derivatives are renowned for their antimicrobial, anticancer, and anti-inflammatory activities . The nitro group enhances electron-deficient character, facilitating interactions with biological targets such as nitroreductases. While specific studies on this compound are sparse, its structural analogs demonstrate inhibition of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) .
Agrochemical Uses
Epoxide-functionalized pyrazoles serve as intermediates in synthesizing herbicides and fungicides. The reactive epoxide enables conjugation with amines or thiols, generating derivatives with enhanced bioactivity .
Recent Advances and Future Directions
Novel Derivatives
Recent work explores hybrid molecules combining pyrazole-epoxide motifs with chromenones or oxadiazoles to enhance bioactivity . For example, coupling with 6-chloro-3-methyl-4H-chromen-4-one yielded analogs with antimycobacterial properties .
Computational Studies
Molecular docking studies predict strong binding affinity of this compound’s derivatives to tyrosine kinases, suggesting potential in oncology research . Further experimental validation is needed to confirm these hypotheses.
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